molecular formula C16H24N2O2 B11764896 tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate

Cat. No.: B11764896
M. Wt: 276.37 g/mol
InChI Key: RLAPHVKVTWWOCS-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a p-tolyl group attached to a pyrrolidine ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with p-tolylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl and p-tolyl groups contribute to the compound’s overall stability and reactivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-amino-4-(p-tolyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the combination of a tert-butyl group, an amino group, and a p-tolyl group on a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 3-amino-4-(4-methylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)17)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3

InChI Key

RLAPHVKVTWWOCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

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